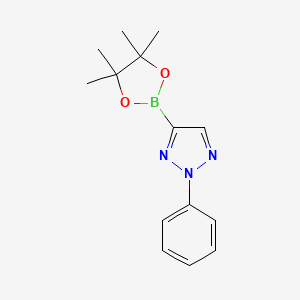
2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound is characterized by the presence of a triazole ring, a phenyl group, and a dioxaborolane moiety. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the Dioxaborolane Group: The dioxaborolane moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid or ester reacts with a halogenated triazole derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The dioxaborolane group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole depends on its specific application
Molecular Targets: The triazole ring can interact with enzymes and receptors, modulating their activity.
Pathways: The compound can influence signaling pathways involved in cellular processes, such as apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound lacks the triazole ring but shares the dioxaborolane and phenyl groups.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound contains an aniline group instead of a triazole ring.
Uniqueness
The presence of the triazole ring in 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole imparts unique chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H18BN3O2 |
|---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)12-10-16-18(17-12)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
KFUQORPNYAMUDT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


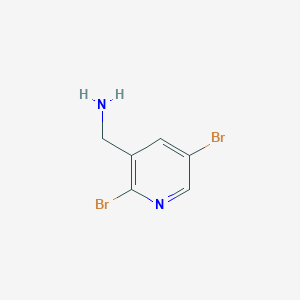
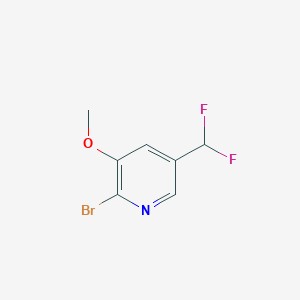
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)

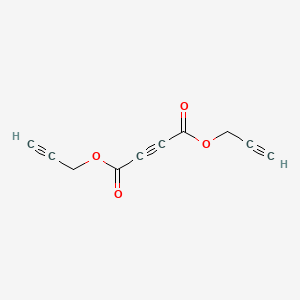
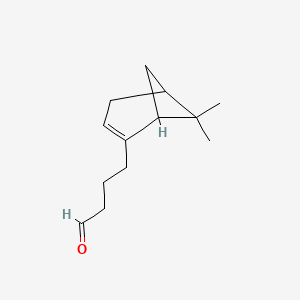
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
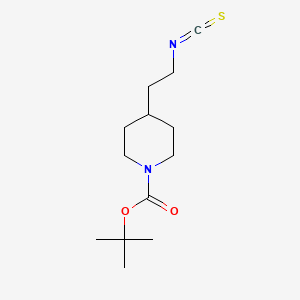

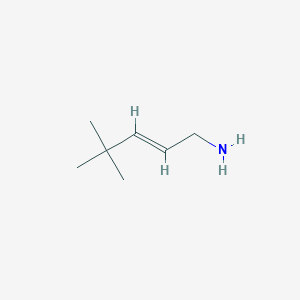
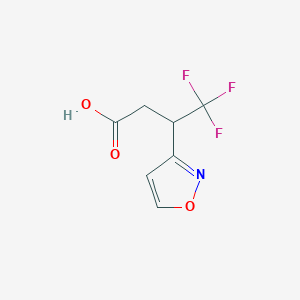
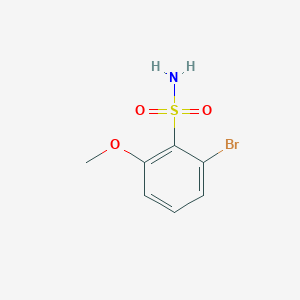
![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)
![3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)
